Tetradecane, 7,8-dimethyl
Description
Foundational Significance of Branched Alkanes in Organic Chemistry and Materials Science Research
Branched alkanes, hydrocarbons featuring alkyl groups attached to a central carbon chain, are fundamental to both organic chemistry and materials science. msu.eduacs.org Unlike their straight-chain counterparts, the branching in their structure introduces significant changes in physical and chemical properties. rsc.org For instance, branched alkanes generally exhibit lower boiling points and melting points compared to linear alkanes of the same molecular weight because their irregular shape hinders efficient packing and reduces the surface area available for intermolecular van der Waals forces. oup.com
In materials science, this structural variation is exploited to create materials with tailored properties. In the petroleum industry, for example, branched alkanes are highly valued as components of gasoline due to their higher octane (B31449) ratings, which contribute to more efficient combustion and prevent engine knocking. msu.eduoup.com From a chemical reactivity standpoint, the presence of tertiary carbon atoms—carbon atoms bonded to three other carbons—in many branched alkanes creates sites of increased reactivity. nih.gov These tertiary C-H bonds are weaker than primary or secondary C-H bonds, making them more susceptible to cleavage in reactions such as free-radical halogenation. nih.gov This selective reactivity is a cornerstone of synthetic organic chemistry, allowing for the targeted functionalization of alkane skeletons. stenutz.eu
Contextualizing Tetradecane (B157292) Isomers within Hydrocarbon Research
Tetradecane (C₁₄H₃₀) is a linear alkane that serves as the parent compound for a vast number of structural isomers. researchgate.netosti.gov Specifically, there are 1858 possible structural isomers for a C₁₄ alkane, each a unique compound with distinct physical and chemical properties. researchgate.netosti.gov This immense diversity underscores the challenge and importance of isomer-specific research in the field of hydrocarbons. The ability to distinguish and characterize individual isomers is crucial for understanding complex mixtures like crude oil and for synthesizing pure compounds for specific applications. nih.govresearchgate.net
Gas chromatography (GC) and mass spectrometry (MS) are powerful analytical techniques used to separate and identify these closely related isomers. nih.govic.ac.uk The retention time of an alkane in a GC column and its fragmentation pattern in an MS detector are highly dependent on its structure, allowing for precise identification. chemspider.comnist.gov
Within this large family of isomers, 7,8-dimethyltetradecane (C₁₆H₃₄) stands out. It is technically an isomer of hexadecane, not tetradecane, with its longest carbon chain being fourteen atoms long. Its structure, featuring two methyl groups at the center of the tetradecane backbone, presents interesting stereochemical and reactivity considerations that are not present in the linear parent alkane or many of its other isomers.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₃₄ | nist.govsapub.org |
| Molecular Weight | 226.44 g/mol | sapub.org |
| Parent Chain | Tetradecane | rsc.org |
| Substituents | 2 x Methyl (at C7, C8) | sapub.org |
| CAS Registry Number | 2801-86-7 | nih.gov |
Specific Research Focus on the Stereochemical and Reactivity Aspects of this compound
The specific placement of the two methyl groups in 7,8-dimethyltetradecane introduces significant structural complexity, making it a molecule of interest for stereochemical and reactivity studies.
Stereochemical Aspects:
The carbon atoms at positions 7 and 8 are both chiral centers, as each is bonded to four different groups (a hydrogen, a methyl group, a hexyl group, and the remaining sec-butyl-like fragment of the chain). The presence of two stereocenters means that 7,8-dimethyltetradecane can exist as multiple stereoisomers. Specifically, it can exist as a pair of enantiomers and a meso compound.
Enantiomers: The (7R, 8R) and (7S, 8S) isomers are non-superimposable mirror images of each other. They would be expected to have identical physical properties (boiling point, density) but would rotate plane-polarized light in equal but opposite directions.
Meso Compound: The (7R, 8S) isomer possesses an internal plane of symmetry and is therefore achiral and optically inactive. This meso form is a diastereomer of the enantiomeric pair.
The separation and characterization of these stereoisomers would rely on advanced chromatographic techniques, potentially using chiral stationary phases, and analysis by polarimetry to distinguish the optically active enantiomers from the meso form. libretexts.org Conformational analysis would also be critical to understanding the molecule's three-dimensional shape and the steric interactions that influence its stability and reactivity. orgchemboulder.com
| Configuration | Type | Optical Activity |
|---|---|---|
| (7R, 8R) | Enantiomer | Active |
| (7S, 8S) | Enantiomer | Active |
| (7R, 8S) / (7S, 8R) | Meso Compound | Inactive |
Reactivity Aspects:
The most notable feature regarding the reactivity of 7,8-dimethyltetradecane is the presence of two tertiary hydrogens at the C7 and C8 positions. In free-radical reactions, such as halogenation with chlorine or bromine, these tertiary C-H bonds are significantly weaker and more reactive than the secondary C-H bonds along the rest of the chain or the primary C-H bonds of the terminal methyl groups. msu.edu
Therefore, the reaction of 7,8-dimethyltetradecane with a halogen like Br₂ in the presence of UV light would be expected to show high regioselectivity, favoring substitution at the C7 and/or C8 positions. This would lead to the formation of 7-bromo-7,8-dimethyltetradecane and 8-bromo-7,8-dimethyltetradecane as the major monohalogenated products. The study of the reaction kinetics and the precise product distribution would provide valuable data on the influence of adjacent chiral centers on radical reaction pathways.
Further analysis using spectroscopic methods like Infrared (IR) spectroscopy would help characterize the products, with characteristic C-H stretching and bending vibrations for alkanes appearing in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.
Advanced Organic Synthesis Approaches for Analogous Branched Alkanes
Beyond electrochemistry, a variety of powerful organic synthesis methods have been developed to construct complex, branched alkane architectures. These methods often provide greater control over the final structure, including its stereochemistry.
The creation of branched alkanes relies on the formation of carbon-carbon bonds, a cornerstone of organic synthesis. rsc.org Several strategies are employed to build these complex frameworks from simpler starting materials.
Coupling Reactions: Organometallic reagents are frequently used. For example, organocuprate reagents (Gilman reagents) can react with alkyl halides to form C-C bonds. chemistry.coach The Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, is a classic though less commonly used method for synthesizing symmetrical alkanes. stackexchange.com More modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have revolutionized C-C bond formation, although they typically require pre-functionalized partners. chemistry.coachcdnsciencepub.com
Cross-Dehydrogenative Coupling (CDC): This approach forms a C-C bond by directly coupling two different C-H bonds, with the formal loss of a hydrogen molecule. cdnsciencepub.com This atom-economical method avoids the need for pre-functionalization of the starting materials. nih.gov Catalytic systems, often involving copper or iron, can facilitate the coupling of sp³ C-H bonds, including those in simple alkanes, with other C-H bonds. cdnsciencepub.com
Rearrangement Reactions: Certain reactions, like the Johnson-Claisen rearrangement, can be used to construct specific carbon skeletons which can then be further modified (e.g., through reduction of double bonds and functional groups) to yield the final branched alkane. stackexchange.com
Table 2: Comparison of C-C Bond Formation Strategies for Branched Alkanes
| Method | Description | Key Features |
| Organocuprate Coupling | Reaction of an organocuprate (R₂CuLi) with an alkyl halide (R'-X). chemistry.coach | Forms a C-C bond by coupling R and R'. Versatile for various alkyl groups. |
| Wurtz Reaction | Reductive coupling of two alkyl halides with sodium metal. stackexchange.com | Primarily used for symmetrical alkanes (R-R from 2 R-X). |
| Cross-Dehydrogenative Coupling (CDC) | Direct coupling of two C-H bonds catalyzed by a transition metal. cdnsciencepub.com | Atom-economical; avoids pre-functionalization. Can couple unactivated sp³ C-H bonds. |
| Acyloin Condensation | Reductive coupling of two carboxylic esters using metallic sodium to yield an α-hydroxyketone, which can be reduced to an alkane. stackexchange.com | A method to form a C-C bond between the carbonyl carbons of two ester molecules. |
When a branched alkane contains stereocenters, as 7,8-dimethyltetradecane does (at the C7 and C8 positions), controlling the stereochemistry becomes a significant synthetic challenge. Stereoselective synthesis aims to produce a specific stereoisomer out of many possibilities.
One successful strategy involves intramolecular hydride transfer. In a reported synthesis of other dimethyl-branched alkanes, a key step involved the transfer of a hydride from a stereochemically defined benzyloxy group to a cation generated from a propargylic alcohol complex. nih.gov This method creates stereochemically defined α-alkyl-γ-hydroxy-acetylenes, which can then be hydrogenated and deoxygenated to yield the final sec-alkyl hydrocarbon with controlled stereochemistry. nih.gov
Another approach involves merging photocatalysis with chiral catalysis. For example, the enantioselective alkylation of cyclic sulfonimines has been achieved by combining a hydrogen atom transfer (HAT) photocatalyst with a chiral bisoxazoline/copper complex that acts as a Lewis acid catalyst. rsc.org Such strategies, which guide the formation of new bonds in a specific spatial orientation, are crucial for producing enantiomerically pure or enriched branched alkanes. nih.govrsc.org The use of chiral auxiliaries or catalysts ensures that the desired stereoisomer is formed preferentially. rsc.org
Structure
3D Structure
Properties
CAS No. |
2801-86-7 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
7,8-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
ADQGKNVLGXQIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(C)CCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Retrosynthetic Analysis for the Elaboration of Dimethyltetradecane Skeletons
The construction of the 7,8-dimethyltetradecane backbone can be approached through several strategic bond disconnections. A retrosynthetic analysis reveals key precursor molecules and the corresponding synthetic methodologies that can be employed for their assembly. The primary challenge lies in the formation of the C7-C8 bond and the introduction of the two vicinal methyl groups in the center of a long aliphatic chain.
A logical primary disconnection is the central C7-C8 bond. This disconnection simplifies the target molecule into two seven-carbon fragments. This approach suggests a coupling reaction between two C7 units as the final key step in constructing the carbon skeleton.
Alternatively, disconnections at the C6-C7 and C8-C9 bonds can be considered. This would involve the attachment of methyl groups to a pre-existing C14 chain, a strategy that generally offers less regiochemical control for this specific target. Therefore, the focus remains on the coupling of smaller, more readily available precursors.
Three plausible retrosynthetic pathways are outlined below, each leveraging well-established synthetic reactions.
Pathway A: Grignard-based Synthesis
This pathway involves the reaction of a Grignard reagent with a suitable electrophile. A key disconnection of the C7-C8 bond leads to a nucleophilic C7 fragment and an electrophilic C7 fragment.
Target Molecule: 7,8-Dimethyltetradecane
Key Disconnection: C7 – C8 bond
Precursors: 2-bromoheptane (B1584549) and a 2-heptyl-based nucleophile.
A plausible forward synthesis would involve the formation of a Grignard reagent from 2-bromoheptane, followed by a coupling reaction. However, the direct coupling of a secondary Grignard reagent with a secondary alkyl halide is often inefficient. A more viable approach involves the synthesis of an intermediate ketone, followed by reduction.
Synthetic Scheme based on Grignard Reaction:
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | 1-Hexene | HBr, Peroxides | 1-Bromohexane | Anti-Markovnikov Hydrobromination |
| 2 | 1-Bromohexane, Mg | Diethyl ether | Hexylmagnesium bromide | Grignard Reagent Formation |
| 3 | Hexylmagnesium bromide, Heptan-2-one | Diethyl ether, then H₃O⁺ | 7-Methyl-7-tridecanol | Nucleophilic Addition |
| 4 | 7-Methyl-7-tridecanol | H₂SO₄, Heat | 7-Methyl-7-tridecene | Dehydration |
| 5 | 7-Methyl-7-tridecene | H₂, Pd/C | 7-Methyltridecane | Hydrogenation |
(Note: This specific Grignard approach does not directly yield 7,8-dimethyltetradecane but illustrates the principle of building a branched alkane skeleton. A more complex multi-step synthesis would be required for the target molecule via this general approach.)
Pathway B: Wurtz-type Coupling
The Wurtz reaction provides a direct method for the coupling of two alkyl halides. doubtnut.com This is particularly suitable for the synthesis of symmetric alkanes. For 7,8-dimethyltetradecane, this would involve the coupling of two 2-haloheptane molecules.
Target Molecule: 7,8-Dimethyltetradecane
Key Disconnection: C7 – C8 bond
Precursor: 2-Bromoheptane
Synthetic Scheme based on Wurtz Coupling:
| Step | Reactant | Reagents | Product | Reaction Type |
| 1 | Heptan-2-ol | PBr₃ | 2-Bromoheptane | Bromination |
| 2 | 2-Bromoheptane | Na, Dry Ether | 7,8-Dimethyltetradecane | Wurtz Reaction |
This method is conceptually straightforward but can be limited by side reactions, such as elimination, and may result in a mixture of products.
Pathway C: Reductive Coupling of a Ketone
The McMurry reaction offers a powerful method for the synthesis of alkenes via the reductive coupling of two ketone molecules. jove.com The resulting alkene can then be hydrogenated to the desired alkane. masterorganicchemistry.com
Target Molecule: 7,8-Dimethyltetradecane
Key Disconnection: C7=C8 double bond in the alkene precursor, which is then reduced.
Precursor: Octan-2-one
Synthetic Scheme based on McMurry Reaction:
| Step | Reactant | Reagents | Product | Reaction Type |
| 1 | Octan-2-one | TiCl₃ or TiCl₄, Zn(Cu) | 7,8-Dimethyltetradec-7-ene | McMurry Reductive Coupling |
| 2 | 7,8-Dimethyltetradec-7-ene | H₂, Pd/C | 7,8-Dimethyltetradecane | Catalytic Hydrogenation |
This pathway is often highly efficient for the synthesis of symmetrical, sterically hindered alkenes, which can then be readily converted to the corresponding alkanes. The starting ketone, octan-2-one, is commercially available or can be easily synthesized.
Each of these retrosynthetic analyses provides a viable, albeit conceptually different, approach to the synthesis of the 7,8-dimethyltetradecane skeleton. The choice of a particular pathway in a laboratory setting would depend on factors such as the availability of starting materials, desired yield, and scalability of the reactions.
Conformational Analysis and Molecular Structure
Theoretical Framework of Branched Alkane Conformations
The spatial arrangement of atoms in alkanes is dictated by the rotation around carbon-carbon single bonds. libretexts.org This rotation is not entirely free but is influenced by various energetic factors that determine the stability of different conformations. libretexts.org
Assessment of Staggered and Eclipsed Conformations in Long-Chain Branched Alkanes
In any alkane, two primary conformations arise from rotation around a C-C bond: staggered and eclipsed. byjus.com In a staggered conformation, the atoms or groups on one carbon are positioned at a 60° dihedral angle relative to those on the adjacent carbon, maximizing their separation. lumenlearning.com Conversely, in an eclipsed conformation, these atoms or groups are directly aligned, with a dihedral angle of 0°, leading to increased electron-electron repulsion. byjus.comlumenlearning.com
For long-chain alkanes, staggered conformations are energetically more favorable and thus more stable than eclipsed conformations. maricopa.educhemistrysteps.com The energy difference between the most stable and least stable conformation is known as the rotational barrier. maricopa.edu While this barrier is relatively low, allowing for rapid interconversion at room temperature, the molecule will predominantly exist in the lower-energy staggered arrangements. libretexts.orglibretexts.org The principles governing these conformations in simple alkanes like ethane (B1197151) and butane (B89635) extend to more complex structures, including long-chain branched alkanes. unizin.org The most stable conformation for any unbranched alkane is a zigzag shape where all C-C bonds are in a staggered arrangement. sparknotes.com
Quantification of Anti and Gauche Interactions and Associated Steric Strain in Methyl-Branched Systems
Within the realm of staggered conformations, further energetic distinctions arise, particularly in alkanes larger than propane. unizin.org When considering the central C-C bond in butane, for example, two key staggered conformations are the anti and gauche conformations. sparknotes.com
The anti conformation, where the two methyl groups are positioned 180° apart, is the most stable arrangement as it minimizes steric repulsion. unizin.orgsparknotes.com The gauche conformation, with a 60° dihedral angle between the methyl groups, is less stable due to steric strain. sparknotes.comchemistrysteps.com This steric strain, also known as a gauche-butane interaction, arises from the close proximity of the hydrogen atoms on the interacting methyl groups, leading to van der Waals repulsion. unizin.orgsparknotes.comlumenlearning.com The energy difference between the anti and gauche conformations in butane is approximately 0.9 kcal/mol (3.8 kJ/mol). libretexts.orgunizin.orgsparknotes.com
| Interaction | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |
| H↔H eclipsed | 1.0 | 4.0 |
| C-H↔C-H eclipsed | 1.4 | 6.0 |
| C-H↔C-CH3 eclipsed | 1.4 | 6.0 |
| C-CH3↔C-CH3 eclipsed | 2.6 | 11.0 |
| Gauche (CH3↔CH3) | 0.9 | 3.8 |
| Syn-pentane | 3.6 | ~15 |
Note: The energy values are approximate and can vary slightly depending on the specific molecule and computational method used. maricopa.edusparknotes.comlibretexts.org
Torsional Strain and Rotational Barriers in Branched Alkane Homologs
Torsional strain, also referred to as eclipsing strain, is the repulsion between bonding electrons in adjacent atoms when they are aligned in an eclipsed conformation. libretexts.orgchemistrysteps.com This strain contributes to the energy barrier for rotation around C-C single bonds. libretexts.org In ethane, the rotational barrier is approximately 3 kcal/mol. libretexts.org
As the complexity of the alkane increases, so does the rotational barrier. For propane, the barrier is slightly higher, at about 3.4 kcal/mol, due to the eclipsing interaction between a C-H bond and a C-CH3 bond. maricopa.edulibretexts.org In butane, the situation is more complex, with different eclipsed conformations having different energy levels. maricopa.edu The highest energy conformation for butane occurs when the two methyl groups eclipse each other, leading to a total strain energy of about 4.5 kcal/mol (19 kJ/mol) due to a combination of torsional and steric strain. libretexts.org
Computational Modeling of 7,8-dimethyltetradecane Conformations
Due to the large number of rotatable bonds in 7,8-dimethyltetradecane, experimental determination of all its possible conformations is impractical. Therefore, computational methods are essential for a detailed understanding of its conformational landscape.
Quantum Chemical Methods for Conformational Enumeration and Energy Minimization
Quantum chemical methods, such as density functional theory (DFT), provide a powerful tool for enumerating and determining the relative energies of the conformers of alkanes. acs.orgnih.gov These methods can systematically explore the potential energy surface of a molecule by rotating its single bonds and calculating the energy of each resulting conformation. nih.gov
For a molecule like 7,8-dimethyltetradecane, an extensive conformational search would involve sampling every possible staggered arrangement. nih.gov This can lead to a very large number of potential conformers. For each potential conformer, an energy minimization calculation is performed to find the nearest local minimum on the potential energy surface. nih.gov By comparing the energies of all the unique energy minimum structures, the most stable conformations can be identified. nih.gov
Role of Nonbonded Repulsive-Attractive Interactions in Conformational Landscapes
The conformational landscape of an alkane is governed by a delicate balance of nonbonded interactions. acs.org These include both repulsive and attractive forces.
Repulsive interactions, primarily steric in nature, occur when non-bonded atoms are forced closer than their van der Waals radii allow. unizin.orgucla.edu As discussed earlier, these include gauche and syn-pentane interactions. Torsional strain is another form of repulsive interaction that destabilizes eclipsed conformations. chemistrysteps.com
However, attractive interactions also play a role. While van der Waals forces are repulsive at very short distances, they become attractive at slightly larger separations. lumenlearning.com Furthermore, electrostatic interactions can be significant. In some cases, attractive Coulombic and dispersive interactions can overcome steric repulsion, leading to the stabilization of conformations that might otherwise be considered unfavorable. nih.govresearchgate.net A density functional theory analysis has shown that while branched alkanes have less destabilizing steric energy than linear alkanes, this is counteracted by an opposing quantum energy term. Ultimately, it is the electrostatic energy term that favors alkane branching. nih.gov The interplay of all these nonbonded repulsive and attractive forces ultimately dictates the preferred three-dimensional structure of 7,8-dimethyltetradecane. acs.org
Computational Chemistry and Molecular Dynamics Studies
Theoretical Investigations into the Stability of Branched Alkanes
The observation that branched alkanes are thermodynamically more stable than their straight-chain isomers is a long-standing topic of interest in physical organic chemistry. nih.govlibretexts.org Theoretical studies have been instrumental in elucidating the underlying principles governing this phenomenon.
High-level quantum mechanical calculations, including Density Functional Theory (DFT) and ab initio methods, are essential for accurately determining the small energy differences between alkane isomers. nih.govresearchgate.netquora.com These methods solve the electronic structure of molecules to derive their energies and properties. quora.com
Studies have shown that post-SCF treatments, which account for electron correlation, are necessary to accurately capture the stabilization energies associated with branching. researchgate.net A notable DFT study utilized the M06-2X functional to partition the total energy into steric, electrostatic, and quantum mechanical components. nih.gov This analysis revealed that, contrary to classical steric hindrance arguments, branched alkanes actually possess less destabilizing DFT steric energy than their linear counterparts. nih.gov The increased stability was ultimately attributed to more favorable electrostatic and electron correlation effects in the more compact, branched structures. nih.gov
Another investigation employed the MPW1B95/6-311++G(d,p) level of theory to study all alkane isomers up to hexane, as well as heptane (B126788) and octane (B31449), to probe the origins of this stability. nih.gov The results from these computational approaches consistently affirm that branching leads to a lower, more stable energy state. quora.comyoutube.com
Table 1: Comparison of Heats of Formation for C6H14 Isomers
| Isomer | Heat of Formation (kcal/mol) |
|---|---|
| Hexane | -47.5 |
| 2-Methylpentane | -48.9 |
| 3-Methylpentane | -48.4 |
| 2,3-Dimethylbutane | -49.6 |
| 2,2-Dimethylbutane | -51.1 |
Data sourced from a study on advanced organic chemistry, illustrating the general trend of increased stability with increased branching. quora.com
More recent theoretical work has highlighted the role of intramolecular hydrogen-hydrogen (H-H) bonding as a contributing factor to the stability of highly branched alkanes. nih.gov This type of interaction, formed between nearly neutral hydrogen atoms in close proximity, provides a stabilizing contribution to the molecule's total energy. nih.gov Using DFT, ab initio, Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) methods, studies have demonstrated the existence of these intramolecular H-H bonds, which play a secondary, yet significant, role in the enhanced stability of branched isomers compared to their linear counterparts. nih.govresearchgate.net Computational evidence also shows that alkane C-H bonds can act as hydrogen bond acceptors in the presence of strong acid donors, a phenomenon substantiated by Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses. nih.govmydisser.com
The Electron Localization Function (ELF) provides a visual and quantitative map of electron pair localization in a molecule. jussieu.frwikipedia.org It is a powerful tool for identifying bonding regions, lone pairs, and even the core electron shells of atoms. wikipedia.org In studies of branched alkanes, ELF analysis, in conjunction with QTAIM, has been crucial in identifying the bond critical points associated with intramolecular hydrogen-hydrogen interactions, thereby providing evidence for their existence and contribution to molecular stability. nih.gov The ELF methodology allows for a chemically intuitive understanding of electron distribution, corroborating the findings from NBO and energy calculations. wikipedia.orgdiva-portal.org
Molecular Dynamics (MD) Simulations for 7,8-dimethyltetradecane and Related Branched Systems
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe dynamic processes. For a molecule like 7,8-dimethyltetradecane, MD is used to study its conformational landscape, transport properties, and interactions in various environments.
MD simulations allow for the exploration of the vast number of possible conformations that a flexible molecule like 7,8-dimethyltetradecane can adopt. These simulations track the trajectories of all atoms, revealing transitions between different shapes, from extended to more compact, folded structures. For example, simulations of long-chain alkanes like n-hexadecane have shown that certain force fields can predict a higher probability of sampling bent conformations, which is a key aspect of their dynamic behavior. bohrium.com
While specific MD studies on 7,8-dimethyltetradecane are not abundant, research on related branched systems like squalane (B1681988) and isocetane provides valuable insights. bohrium.comresearchgate.net These simulations are used to calculate macroscopic properties such as density and viscosity from the underlying molecular motions. They also shed light on local intramolecular dynamics and single-chain relaxation processes, which are fundamental to understanding the material properties of these compounds. researchgate.net
The accuracy of MD simulations is critically dependent on the force field , a set of parameters and mathematical functions that describe the potential energy of the system. nih.gov Significant effort has been dedicated to developing and validating force fields that can accurately model branched alkanes.
Several united-atom (where CH, CH₂, and CH₃ groups are treated as single particles) and all-atom force fields have been parameterized for alkanes. The Transferable Potentials for Phase Equilibria (TraPPE-UA) force field, for example, was developed by fitting parameters to reproduce the vapor-liquid coexistence curves of various alkanes, including branched isomers like isobutane (B21531) and neopentane. acs.orgresearchgate.net Similarly, new parameter sets compatible with widely used force fields like AMBER have been proposed to provide a universal description of linear, branched, and cyclic alkanes. researchgate.net
The validation of these force fields involves comparing simulation results against experimental data for properties like liquid densities and heats of vaporization. researchgate.net Studies have assessed the performance of various force fields, including OPLS-AA , AIREBO-M , and ReaxFF , for modeling hydrocarbons. Such assessments found that OPLS-AA was highly accurate for predicting densities, while ReaxFF was slightly better for isentropic bulk modulus predictions. bohrium.com The development of machine learning-based force fields, trained on high-level DFT data, represents a promising new direction for achieving ab initio quality in large-scale simulations of hydrocarbons. nih.gov
Table 2: Selected Force Fields for Alkane Simulations
| Force Field | Type | Key Features |
|---|---|---|
| TraPPE-UA | United-Atom | Optimized for vapor-liquid phase equilibria of alkanes, including branched isomers. acs.orgresearchgate.net |
| AMBER-ii | All-Atom | A newer parameter set compatible with the AMBER family, designed for universal description of various alkanes. researchgate.net |
| OPLS-AA | All-Atom | A well-established force field, shown to be accurate in predicting densities of hydrocarbons. bohrium.com |
| CGenFF | All-Atom | A CHARMM-compatible force field developed for drug-like molecules, including their alkyl components. nih.gov |
An in-depth analysis of the chemical compound 7,8-dimethyltetradecane reveals the sophisticated analytical techniques employed in its characterization. Research primarily focuses on chromatographic and spectroscopic methods to elucidate its structure and quantify its presence in complex mixtures.
Research Applications and Fundamental Chemical Significance of Tetradecane, 7,8 Dimethyl
The isomeric C16 hydrocarbon, 7,8-dimethyltetradecane, holds particular importance in specialized areas of chemical research, notably in the formulation of surrogate fuels for combustion studies and in the geochemical analysis of complex hydrocarbon mixtures. Its unique branched structure provides a valuable model compound for investigating the relationship between molecular configuration and macroscopic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
